Pseudolaric Acid A

Description

from Pseudolarix kaempfer Gordon; structure given in first source

Properties

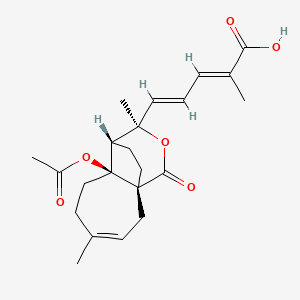

IUPAC Name |

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHMRMDXUXWCDQ-MPVZDDSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501033697 | |

| Record name | Pseudolaric acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82508-32-5 | |

| Record name | Pseudolaric acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolaric acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudolaric acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82508-32-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Pseudolaric Acid A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid A (PAA) is a bioactive diterpenoid isolated from the bark of the golden larch tree, Pseudolarix kaempferi. Exhibiting significant anti-cancer properties, its mechanism of action has been a subject of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound and its closely related analogue, Pseudolaric Acid B (PAB). The primary mechanism of PAA is the inhibition of Heat Shock Protein 90 (Hsp90), leading to cell cycle arrest and apoptosis. This guide will delve into the specific molecular targets, signaling pathways, and cellular outcomes associated with PAA and PAB activity, supported by quantitative data and detailed experimental methodologies.

Primary Mechanism of Action of this compound: Hsp90 Inhibition

The principal mechanism of action identified for this compound is its function as a novel inhibitor of Heat Shock Protein 90 (Hsp90)[1]. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.

PAA directly binds to the N-terminal domain of Hsp90, a critical region for its chaperone activity[1]. This interaction has been confirmed through multiple biophysical experiments, including Nuclear Magnetic Resonance (NMR) and photoaffinity labeling[1]. By inhibiting Hsp90, PAA disrupts the cellular machinery that cancer cells rely on for their growth and survival.

The downstream consequences of Hsp90 inhibition by PAA include:

-

Cell Cycle Arrest: PAA induces cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis[1].

-

Apoptosis Induction: The disruption of Hsp90 function leads to the activation of apoptotic pathways. Specifically, PAA promotes cell death through the caspase-8/caspase-3 signaling cascade[1].

Signaling Pathway of this compound

Broader Mechanisms from Pseudolaric Acid B

While research on PAA is emerging, its structural analog, Pseudolaric Acid B (PAB), has been more extensively studied. The mechanisms of PAB provide valuable insights into the broader therapeutic potential of this class of compounds.

Microtubule Destabilization

PAB acts as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, the fundamental component of microtubules. This disruption of the cellular microtubule network leads to the inhibition of mitotic spindle formation, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.

Inhibition of Pro-Survival Signaling Pathways

PAB has been shown to inhibit several key signaling pathways that are often hyperactivated in cancer:

-

PI3K/AKT/mTOR Pathway: PAB inhibits the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in a dose-dependent manner. This pathway is critical for cell growth, proliferation, and survival.

-

STAT3, ERK1/2, and GSK-3β/β-catenin Pathways: In hepatocellular carcinoma cells, PAB treatment leads to the downregulation of the phosphorylation of STAT3, ERK1/2, and Akt, and suppresses the GSK-3β/β-catenin signaling pathway.

-

NF-κB Pathway: PAB has been shown to inhibit the translocation of NF-κB and the expression of its downstream target, cyclooxygenase-2 (COX-2).

References

Pseudolaric Acid A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2][3] This compound, along with its close analog Pseudolaric Acid B, has garnered significant interest in the scientific community for its potent biological activities, including antifungal and anticancer properties.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological mechanisms of this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical identity of this compound is well-established through various spectroscopic and analytical techniques. Its complex polycyclic structure presents a unique scaffold for potential drug development.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.0¹,⁷]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid | [4] |

| CAS Number | 82508-32-5 | |

| Molecular Formula | C₂₂H₂₈O₆ | |

| Molecular Weight | 388.5 g/mol | |

| Canonical SMILES | CC1=CC[C@]23CC--INVALID-LINK----INVALID-LINK--(C)/C=C/C=C(\C)/C(=O)O | |

| InChI Key | GOHMRMDXUXWCDQ-MPVZDDSSSA-N | |

| Appearance | White to off-white powder or crystals (inferred from Pseudolaric Acid B) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Spectral Properties of this compound

Note: The following table is a representative placeholder for the type of data that would be generated. Actual experimental values would need to be obtained from direct analysis or specialized chemical databases.

| ¹H NMR (Representative Data) | ¹³C NMR (Representative Data) | ||

| Chemical Shift (ppm) | Multiplicity, J (Hz) | Chemical Shift (ppm) | Carbon Type |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action as an anticancer agent has been identified as the inhibition of Heat Shock Protein 90 (Hsp90).

Inhibition of Hsp90 and Downstream Signaling

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the cellular machinery that cancer cells rely on, leading to cell cycle arrest and apoptosis.

The inhibition of Hsp90 by this compound triggers a cascade of downstream events, including:

-

Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: The compound promotes programmed cell death through the activation of the caspase-8/caspase-3 signaling pathway.

The following diagram illustrates the proposed signaling pathway for this compound's anticancer activity.

Caption: Proposed signaling pathway of this compound's anticancer activity.

Experimental Protocols

This section provides an overview of the methodologies that can be employed for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is naturally sourced from the root bark of Pseudolarix amabilis. A general workflow for its isolation and purification is outlined below.

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Protocol Outline:

-

Collection and Preparation of Plant Material: The root bark of Pseudolarix amabilis is collected, dried, and ground into a fine powder.

-

Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as 95% ethanol, typically at room temperature over an extended period.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., dichloromethane and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The organic phase is concentrated and subjected to column chromatography, often using silica gel as the stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate) as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Investigation of Biological Activity

The following are generalized protocols for assessing the anticancer effects of this compound.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Cancer cells (e.g., HeLa) are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at 4°C.

-

Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Western Blot Analysis for Hsp90 Inhibition

-

Cell Lysis: Cells treated with this compound are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system. A decrease in the levels of Hsp90 client proteins indicates inhibition of Hsp90 activity.

Caspase-3 Activity Assay

-

Induction of Apoptosis: Cells are treated with this compound to induce apoptosis.

-

Cell Lysis: The cells are lysed to release their intracellular contents.

-

Substrate Incubation: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).

-

Detection: The cleavage of the substrate by active caspase-3 results in the release of a chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer. An increase in signal compared to untreated cells indicates the activation of caspase-3.

Conclusion

This compound is a promising natural product with well-defined anticancer properties. Its mechanism of action, centered on the inhibition of the molecular chaperone Hsp90, provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a framework for researchers to isolate, characterize, and evaluate the biological activity of this intriguing diterpenoid. Further studies are warranted to fully elucidate its therapeutic potential and to explore the development of novel analogs with improved efficacy and pharmacokinetic profiles.

References

- 1. Pseudolaric acids from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 4. This compound | C22H28O6 | CID 6436278 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Pseudolaric Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid A, a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant interest for its diverse biological activities, including antifungal and cytotoxic properties. While the total chemical synthesis of this complex molecule has been achieved, a comprehensive understanding of its natural biosynthetic pathway remains a critical but largely uncharted area of research. This technical guide synthesizes the current knowledge of this compound biosynthesis, focusing on the initial committed step and outlining the putative subsequent transformations. This document aims to provide a foundational resource for researchers seeking to elucidate the complete pathway, which holds potential for biotechnological production of this compound and its analogs for therapeutic applications.

Introduction

The pseudolaric acids are a family of structurally intricate diterpenoids. Their complex architecture, featuring a fused [5-7] bicyclic core, has made them challenging targets for chemical synthesis. Nature, however, assembles this scaffold with enzymatic precision. Elucidating this biosynthetic machinery is paramount for several reasons: it can provide chemoenzymatic or fully biological routes for the production of these valuable compounds, offer insights into the evolution of terpenoid biosynthesis, and potentially unveil novel enzymes with unique catalytic capabilities.

The Known Biosynthetic Pathway: The Genesis of the Pseudolarane Skeleton

The biosynthesis of this compound, like other diterpenoids, is presumed to originate from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) pathway in plants.

The First Committed Step: Formation of Pseudolaratriene

The initial and only well-characterized step in the biosynthesis of the pseudolaric acid scaffold is the cyclization of GGPP to form the bicyclic diterpene, pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8) , a diterpene synthase discovered in Pseudolarix amabilis[1][2].

The conversion of the linear GGPP molecule into the complex tricyclic structure of pseudolaratriene is a remarkable enzymatic feat involving a cascade of carbocation-mediated cyclizations and rearrangements.

Experimental Protocol: Characterization of Pseudolaratriene Synthase (PxaTPS8)

The functional characterization of PxaTPS8 was a pivotal step in understanding Pseudolaric Acid biosynthesis. The general methodology involved the following key steps[1][2]:

-

Transcriptome Analysis: RNA sequencing of Pseudolarix amabilis root tissue, where pseudolaric acids are known to accumulate, was performed to identify candidate terpene synthase (TPS) genes.

-

Gene Cloning and Heterologous Expression: The full-length coding sequence of the candidate gene, PxaTPS8, was cloned into an expression vector. For functional characterization, the construct was transformed into a suitable host, such as Escherichia coli or a metabolically engineered strain of Saccharomyces cerevisiae capable of producing high levels of GGPP.

-

In Vitro and In Vivo Enzyme Assays:

-

In Vitro: The purified recombinant PxaTPS8 enzyme was incubated with GGPP in a suitable buffer. The reaction products were extracted with an organic solvent (e.g., hexane or diethyl ether).

-

In Vivo: The engineered microbial host expressing PxaTPS8 was cultured, and the metabolites were extracted from the cell pellet or culture medium.

-

-

Product Identification: The extracted products were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their mass spectra and retention times. For structural elucidation of the novel product, large-scale production in the heterologous host was performed, followed by purification using column chromatography and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

The Putative Downstream Pathway: From Pseudolaratriene to this compound

Following the formation of the pseudolaratriene backbone, a series of oxidative modifications are required to yield this compound. While the specific enzymes and the precise sequence of these reactions have not yet been experimentally determined, a putative pathway can be proposed based on the structural differences between pseudolaratriene and the final product. These transformations are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases.

Key Putative Steps:

-

Hydroxylations: Introduction of hydroxyl groups at various positions on the pseudolaratriene scaffold.

-

Oxidations: Further oxidation of hydroxyl groups to ketones and carboxylic acids.

-

Lactone Formation: Intramolecular esterification to form the characteristic γ-lactone ring.

-

Acylation: Attachment of the acetyl group.

The search for the genes encoding these downstream enzymes is an active area of research. A common strategy involves searching for CYPs and other modifying enzymes whose genes are located in a biosynthetic gene cluster (BGC) alongside the PxaTPS8 gene. Co-expression analysis, where genes with expression patterns similar to PxaTPS8 are identified from transcriptome data, is another powerful tool for candidate gene discovery.

Quantitative Data

Currently, there is a paucity of quantitative data regarding the biosynthesis of this compound. The following table summarizes the known information.

| Parameter | Value | Organism/System | Reference |

| Enzyme | Pseudolaratriene synthase (PxaTPS8) | Pseudolarix amabilis | [1] |

| Substrate | Geranylgeranyl pyrophosphate (GGPP) | ||

| Product | Pseudolaratriene |

Further research is required to determine the kinetic parameters of PxaTPS8 and to identify and quantify the intermediates and final products of the entire pathway.

Visualizing the Pathway and Experimental Logic

To facilitate a clearer understanding of the known and putative steps in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of this compound is a compelling scientific challenge with significant biotechnological implications. The discovery of pseudolaratriene synthase has laid the cornerstone for this endeavor. Future research should prioritize:

-

Identification of Downstream Enzymes: Employing techniques such as gene cluster analysis, co-expression studies, and functional screening of candidate cytochrome P450s and other enzymes from P. kaempferi to identify the remaining biosynthetic machinery.

-

In Vitro Reconstitution of the Pathway: Once all the enzymes are identified, reconstituting the entire pathway in vitro will provide definitive proof of their roles and allow for detailed mechanistic studies.

-

Metabolic Engineering for Production: Transferring the complete biosynthetic pathway into a microbial host like Saccharomyces cerevisiae or Escherichia coli could enable a sustainable and scalable production platform for this compound and its derivatives.

References

A Technical Guide to the Natural Sources of Pseudolaric Acid A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Pseudolaric Acid A, a diterpenoid with significant biological activities. The document details the primary plant source, concentration of the compound, and a comprehensive methodology for its extraction, isolation, and quantification.

Primary Natural Source

The principal natural source of this compound is the root bark of the golden larch tree, Pseudolarix amabilis (also known by its synonym Pseudolarix kaempferi)[1]. This deciduous conifer is native to the mountainous regions of eastern China. While other parts of the tree, such as the seeds, twigs, and cones, contain a variety of other diterpenoids and triterpenoids, the root bark is the primary material for the isolation of pseudolaric acids, including this compound.

Quantitative Data

The concentration of this compound in the root bark of Pseudolarix amabilis can vary between different batches of the plant material. High-performance liquid chromatography (HPLC) is a common and reliable method for the quantification of this compound.

| Plant Material | Compound | Analytical Method | Concentration Range (mg/g of dried root bark) | Reference |

| Pseudolarix amabilis root bark | This compound | HPLC-UV | 0.982 - 2.455 | Qiao et al. |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from the root bark of Pseudolarix amabilis.

Extraction of Crude Pseudolaric Acids

This protocol describes the initial solvent extraction of the dried and powdered root bark to obtain a crude extract containing this compound and other related compounds.

Materials and Reagents:

-

Dried and powdered root bark of Pseudolarix amabilis

-

95% Ethanol

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered root bark of Pseudolarix amabilis with 95% ethanol at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Allow the mixture to stand for 24-48 hours with occasional agitation.

-

Filter the mixture to separate the ethanolic extract from the plant debris.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Isolation and Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate and purify this compound.

Materials and Reagents:

-

Crude ethanolic extract

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate, chloroform, methanol)

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Preparative high-performance liquid chromatography (Prep-HPLC) system

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with a suitable non-polar solvent (e.g., petroleum ether).

-

Load the adsorbed crude extract onto the top of the column.

-

Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient could be petroleum ether -> petroleum ether-ethyl acetate mixtures of increasing polarity -> ethyl acetate -> ethyl acetate-methanol mixtures.

-

Collect fractions and monitor the separation using TLC. Pool fractions containing compounds with similar TLC profiles. Fractions containing this compound are identified by comparison with a standard.

-

-

Further Chromatographic Purification:

-

The fractions enriched with this compound are further purified using repeated silica gel column chromatography with finer solvent gradients (e.g., chloroform-methanol mixtures).

-

-

Preparative HPLC (Final Purification):

-

The semi-purified fraction containing this compound is subjected to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is employed.

-

Detection: UV detection at a wavelength of 260 nm is suitable for detecting this compound.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analytical HPLC method for the quantification of this compound in the crude extract or purified fractions.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient might be: 0-10 min, 30-50% A; 10-20 min, 50-70% A; 20-30 min, 70-90% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in methanol or a suitable solvent.

-

Sample Preparation: Dissolve a known amount of the crude extract or the fraction to be analyzed in the mobile phase or methanol. Filter the solution through a 0.45 µm filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Workflow for Extraction and Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

References

Pseudolaric Acid A: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PAA) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, PAA has garnered significant interest in the scientific community for its potential as a therapeutic agent in oncology and infectious diseases. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanisms of action, and relevant experimental methodologies. Due to the limited availability of detailed mechanistic studies specifically on this compound, this review also includes pertinent data from its close structural analog, Pseudolaric Acid B (PAB), to provide a more complete understanding of this class of compounds. All data related to PAB is explicitly identified.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines, indicating its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HL-60 | Promyelocytic Leukemia | 0.60 | [1] |

| A549 | Lung Carcinoma | 2.72 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | 1.36 | [1] |

| HeLa | Cervical Cancer | 2.92 | [1] |

| SW480 | Colorectal Adenocarcinoma | 6.16 | [1] |

Note: The following IC50 values are for Pseudolaric Acid B (PAB) and are provided for comparative context.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 1.58 | |

| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | |

| Huh-7 | Hepatocellular Carcinoma | 2.06 | |

| Various Cancer Cell Lines | Multiple | 0.17 - 5.20 | |

| HKC | Normal Human Kidney Proximal Tubular Epithelial Cell | 5.77 | |

| DU145 | Prostate Cancer | 0.89 ± 0.18 (CCK-8) / 0.76 ± 0.15 (Clonogenic) |

Mechanism of Action in Cancer

The anticancer mechanism of this compound is multifaceted, involving the induction of cell cycle arrest at the G2/M phase and the activation of apoptotic pathways. A key molecular target identified for PAA is the heat shock protein 90 (Hsp90).

Hsp90 Inhibition

This compound has been identified as a novel Hsp90 inhibitor. Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. By inhibiting Hsp90, PAA leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.

Cell Cycle Arrest

PAA induces cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. While the precise signaling cascade for PAA-induced G2/M arrest is not fully elucidated, studies on its analog, PAB, suggest the involvement of the ATM-Chk2-Cdc25C and p53 signaling pathways.

Apoptosis Induction

This compound promotes cancer cell death through the induction of apoptosis, a form of programmed cell death. Mechanistic studies indicate that PAA activates the caspase-8/caspase-3 pathway. Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, suggesting that PAA may trigger apoptosis through death receptor signaling. Caspase-3 is a key executioner caspase responsible for the cleavage of cellular substrates during apoptosis.

Disclaimer: The following signaling pathway diagrams are based on studies of Pseudolaric Acid B (PAB), a close structural analog of PAA. While PAA is known to induce G2/M arrest and apoptosis, the detailed molecular mechanisms have been more extensively studied for PAB and may offer insights into the potential pathways affected by PAA.

Antifungal Activity

This compound has demonstrated notable activity against various fungal pathogens, particularly Candida species.

Quantitative Data: Antifungal Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency.

| Fungal Species | MIC Range (µg/mL) | Citation |

| Candida tropicalis | 8 - 16 | |

| Candida parapsilosis sensu stricto | 8 - 128 | |

| Candida orthopsilosis | 8 - 128 | |

| Candida metapsilosis | 8 - 128 |

Note: The following MIC data is for Pseudolaric Acid B (PAB) against Candida tropicalis.

| Strain Type | MIC Range (µg/mL) | Citation |

| Fluconazole-resistant C. tropicalis | 8 - 16 | |

| Fluconazole-susceptible C. tropicalis | 8 - 16 |

Mechanism of Antifungal Action

The antifungal mechanism of PAA involves the disruption of fungal cell integrity. Studies have shown that PAA inhibits the adhesion of Candida albicans and its transition from yeast to hyphal form, which is a critical virulence factor. Furthermore, PAA, in combination with fluconazole, exhibits synergistic effects against C. albicans biofilms by downregulating genes involved in adhesion and hyphal formation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. Where specific protocols for this compound are not available, generalized protocols or those used for Pseudolaric Acid B are provided as a reference.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on cell cycle distribution.

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in signaling pathways affected by this compound.

Protocol:

-

Treat cells with this compound for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of PAA in RPMI 1640 medium in a 96-well microtiter plate.

-

Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include a positive control (fungal inoculum without PAA) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of PAA that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion

This compound is a promising natural product with potent anticancer and antifungal activities. Its mechanism of action in cancer involves the inhibition of Hsp90, leading to cell cycle arrest at the G2/M phase and induction of apoptosis via the caspase-8/caspase-3 pathway. Its antifungal properties are attributed to the disruption of fungal cell adhesion and morphogenesis. While detailed mechanistic studies on PAA are still emerging, research on its close analog, PAB, provides valuable insights into the potential signaling pathways involved. Further investigation into the specific molecular targets and signaling cascades of this compound is warranted to fully elucidate its therapeutic potential and facilitate its development as a novel drug candidate for cancer and infectious diseases.

References

The Biological Activities of Pseudolaric Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid A (PAA) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, recent scientific investigations have unveiled its potential as a promising anticancer agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer and antifungal effects. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways to support further research and drug development efforts. While the structurally related compound, Pseudolaric Acid B (PAB), has been extensively studied for its anti-inflammatory properties, there is currently limited specific information available regarding the anti-inflammatory activities of this compound.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a panel of human cancer cell lines. Its primary mechanism of action in this context is the inhibition of Heat Shock Protein 90 (Hsp90).

Mechanism of Action: Hsp90 Inhibition

Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[1]

The anticancer activity of PAA is correlated with its Hsp90 inhibitory activity.[1] Mechanistic studies have shown that PAA induces cell cycle arrest at the G2/M phase and promotes apoptosis through the caspase-8/caspase-3 pathway.[1][2]

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 0.60 |

| SMMC-7721 | Hepatocellular Carcinoma | 1.36 |

| A549 | Lung Adenocarcinoma | 2.72 |

| HeLa | Cervical Cancer | 2.92 |

| SW480 | Colorectal Adenocarcinoma | 6.16 |

| Data sourced from Selleck Chemicals.[2] |

Signaling Pathway of PAA-Induced Apoptosis

The binding of this compound to Hsp90 disrupts its chaperone function, leading to the degradation of client proteins involved in cell survival and proliferation. This triggers a caspase-mediated apoptotic cascade.

Antifungal Activity

This compound has demonstrated notable antifungal activity, particularly against Candida species.

Mechanism of Action

The precise antifungal mechanism of this compound is not fully elucidated but is known to involve disruption of fungal cell membrane integrity. Studies have shown that PAA has dose-dependent detrimental effects on the cell membranes of C. tropicalis. Furthermore, it has been observed to induce the formation of vacuoles and autophagosomes in C. tropicalis.

Quantitative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various non-albicans Candida species.

| Fungal Species | MIC Range (µg/mL) |

| C. tropicalis | 8 - 128 |

| C. parapsilosis sensu stricto | 8 - 128 |

| C. orthopsilosis | 8 - 128 |

| C. metapsilosis | 8 - 128 |

| Data sourced from Li et al., 2023. |

PAA also exhibits synergistic antifungal effects when combined with fluconazole against fluconazole-resistant C. tropicalis.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antifungal activity of this compound.

Anti-Inflammatory Activity

Currently, there is a significant lack of specific data on the anti-inflammatory properties of this compound in the scientific literature. Most studies on the anti-inflammatory effects of compounds from Pseudolarix kaempferi have focused on Pseudolaric Acid B (PAB). PAB has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways and reducing the production of pro-inflammatory cytokines. However, it is crucial to note that this information pertains to PAB and cannot be directly extrapolated to PAA without further investigation. Future research is warranted to explore the potential anti-inflammatory activities of this compound.

Experimental Protocols

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).

-

Remove the existing medium and add 100 µL of the medium containing the desired concentrations of PAA to the wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

-

Candida species of interest

-

RPMI 1640 medium

-

This compound (dissolved in DMSO)

-

96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the Candida species in RPMI 1640 medium.

-

Prepare twofold serial dilutions of this compound in RPMI 1640 medium in the 96-well plate.

-

Add the fungal inoculum to each well, resulting in a final volume of 200 µL per well. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of PAA that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, either visually or by reading the optical density.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol provides a general method to confirm the on-target activity of this compound by observing the degradation of Hsp90 client proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to the loading control to determine the extent of client protein degradation.

Conclusion

This compound is a bioactive natural product with demonstrated anticancer and antifungal activities. Its anticancer effects are mediated through the inhibition of Hsp90, leading to cell cycle arrest and apoptosis. Its antifungal properties are associated with the disruption of the fungal cell membrane. While quantitative data and mechanistic insights are available for these activities, further research is needed to fully elucidate its therapeutic potential, particularly concerning its anti-inflammatory effects. The protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the study of this compound.

References

- 1. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Pseudolaric Acid A: A Technical Guide

Introduction

Pseudolaric Acid A (PAA) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for the treatment of fungal skin infections, PAA and its close analogue, Pseudolaric Acid B (PAB), have garnered significant scientific interest for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with comparative data for Pseudolaric Acid B, focusing on its anticancer, antifungal, and anti-inflammatory properties. Detailed experimental protocols and visualizations of key signaling pathways are provided to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Anticancer Activity

This compound and B have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their anticancer activity is attributed to the induction of cell cycle arrest and apoptosis, as well as the inhibition of angiogenesis.[1]

Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative activities of Pseudolaric Acids A and B have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: Anticancer Activity of this compound (PAA)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |

| MCF-7 | Breast Cancer | ~3 | 6 days | MTT | |

| HepG2 | Liver Cancer | ~3 | 6 days | MTT |

Table 2: Anticancer Activity of Pseudolaric Acid B (PAB)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 h | CCK-8 | |

| 8.3 | 48 h | ||||

| 5.76 | 72 h | ||||

| HN22 | Head and Neck Cancer | ~0.7 | 24 h | Trypan Blue | |

| HepG2 | Liver Cancer | 1.58 | Not Specified | SRB | |

| SK-Hep-1 | Liver Cancer | 1.90 | Not Specified | SRB | |

| Huh-7 | Liver Cancer | 2.06 | Not Specified | SRB | |

| HCT-116 | Colon Cancer | 1.11 | Not Specified | Not Specified |

Mechanism of Anticancer Action

The anticancer effects of Pseudolaric Acids are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

1. Induction of Apoptosis:

Pseudolaric Acid B has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In triple-negative breast cancer cells, PAB triggers the mitochondrial apoptosis pathway, characterized by the collapse of the mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and release of cytochrome c. This leads to the activation of caspase-9 and caspase-3. In head and neck cancer cell lines, PAB induces apoptosis by upregulating death receptor 5 (DR5), leading to the activation of caspase-8.

2. Cell Cycle Arrest:

PAB has been observed to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including triple-negative breast cancer and hepatocellular carcinoma. This arrest is associated with the decreased expression of key cell cycle regulatory proteins such as CDK1 and cyclin B1, and an increased expression of p53 and p21.

3. Inhibition of Pro-Survival Signaling Pathways:

A significant mechanism of action for PAB is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. PAB has been shown to downregulate the expression of PI3K (p110β) and the phosphorylation of AKT and mTOR in a dose-dependent manner. Furthermore, PAB has been found to inhibit other carcinogenic signaling pathways including STAT3, ERK1/2, and GSK-3β/β-catenin in hepatocellular carcinoma cells.

4. Anti-Angiogenic Effects:

Pseudolaric Acid B exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). It also reduces the secretion of vascular endothelial growth factor (VEGF) from tumor cells under hypoxic conditions by promoting the proteasome-mediated degradation of hypoxia-inducible factor 1α (HIF-1α). A derivative of PAB, compound M2, has shown even more potent inhibition of VEGF secretion with an IC50 of 0.68 µM compared to PAB's 5.44 µM.

Caption: Signaling pathways modulated by Pseudolaric Acid B in cancer cells.

Antifungal Activity

This compound has demonstrated notable antifungal activity, particularly against non-albicans Candida species. This is consistent with the traditional use of its source plant in treating fungal infections.

In Vitro Antifungal Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The MIC values for this compound against various Candida species are presented below.

Table 3: Antifungal Activity of this compound (PAA)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida tropicalis | 8 - 16 | |

| C. parapsilosis sensu stricto | 64 - 128 | |

| C. orthopsilosis | 64 - 128 | |

| C. metapsilosis | 64 - 128 |

Notably, PAA exhibits inhibitory activity against both fluconazole-sensitive and fluconazole-resistant strains of C. tropicalis. It has also been shown to act synergistically with fluconazole against FLC-resistant C. tropicalis and to inhibit the biofilm formation of Candida albicans.

Mechanism of Antifungal Action

The antifungal mechanism of this compound appears to involve the disruption of fungal cell membrane integrity in a dose-dependent manner. In C. tropicalis, PAA exposure leads to increased formation of vacuoles and autophagosomes. Ultrastructural analysis of C. tropicalis treated with a combination of PAA and fluconazole revealed separation of the cell membrane from the cell wall, an increased number of vacuoles, and degradation of organelles.

Anti-inflammatory Activity

Pseudolaric acids have demonstrated significant anti-inflammatory effects in various experimental models.

In Vivo and In Vitro Anti-inflammatory Effects

In a mouse model of delayed-type hypersensitivity, Pseudolaric Acid B dose-dependently reduced ear thickness and weight, indicating a suppression of inflammatory infiltration. PAB has also been shown to attenuate atopic dermatitis-like skin lesions by reducing serum IgE, pro-inflammatory cytokines, and the infiltration of inflammatory cells. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, PAB decreased the expression of pro-inflammatory cytokines IL-1β and TNF-α.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Pseudolaric Acid B are linked to the modulation of the NF-κB and PPARγ signaling pathways. PAB has been shown to inhibit the activation of the p38MAPK signal cascade and increase the transcriptional activity of PPARγ. In LPS-stimulated macrophages, PAB inhibits the NF-κB signaling pathway, a key regulator of inflammation. Furthermore, PAB has been found to ameliorate synovial inflammation by stabilizing PPARγ to inhibit NF-κB signaling.

References

In Vitro Studies on Pseudolaric Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid A (PAA) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, recent in vitro research has unveiled its potential as a promising anticancer agent. This technical guide provides a comprehensive overview of the existing in vitro studies on this compound, focusing on its anticancer and antifungal activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity of this compound

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against a range of human cancer cell lines. Its primary mechanism of action has been identified as the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.

Mechanism of Action: Hsp90 Inhibition

PAA has been identified as a novel Hsp90 inhibitor. By binding to Hsp90, PAA disrupts its chaperone function, leading to the degradation of Hsp90 client proteins. This disruption of cellular homeostasis triggers downstream events, including cell cycle arrest and apoptosis, ultimately resulting in cancer cell death.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest prevents the cells from entering mitosis, thereby inhibiting cell proliferation.

Induction of Apoptosis

A key consequence of Hsp90 inhibition by PAA is the induction of apoptosis, or programmed cell death. Mechanistic studies have shown that PAA promotes cell death through the activation of the extrinsic apoptosis pathway, specifically involving the activation of caspase-8 and the executioner caspase-3.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of this compound has been quantified across various human cancer cell lines, with IC50 values summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 0.60 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | 1.36 | [1] |

| A549 | Lung Carcinoma | 2.72 | [1] |

| HeLa | Cervical Cancer | 2.92 | [1] |

| SW480 | Colorectal Adenocarcinoma | 6.16 | [1] |

Signaling Pathway Diagram

Caption: Anticancer mechanism of this compound.

Experimental Protocols

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of PAA. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of PAA for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Treatment: Treat cells with PAA for the desired time period.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).

-

Reaction Setup: In a 96-well plate, combine recombinant Hsp90 protein with varying concentrations of PAA in an assay buffer.

-

ATP Addition: Initiate the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for ATP hydrolysis.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.

-

Data Analysis: Determine the inhibitory effect of PAA on Hsp90 ATPase activity and calculate the IC50 value.

Antifungal Activity of this compound

This compound has demonstrated notable in vitro activity against various fungal pathogens, particularly Candida species.

Mechanism of Action

The precise antifungal mechanism of PAA is still under investigation, but it is known to disrupt the fungal cell membrane integrity. Studies have also shown that PAA can inhibit the yeast-to-hypha transition in Candida albicans, a critical step in its pathogenesis.

Quantitative Data: In Vitro Antifungal Susceptibility

The minimum inhibitory concentrations (MICs) of this compound against several non-albicans Candida species are presented below.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida tropicalis | 8 - 16 | |

| Candida parapsilosis | 32 - 128 | |

| Candida orthopsilosis | 64 - 128 | |

| Candida metapsilosis | 8 - 16 |

Synergistic Effects

PAA has been shown to exhibit synergistic antifungal effects when combined with fluconazole against fluconazole-resistant Candida tropicalis isolates.

Experimental Workflow Diagram

Caption: Workflow for antifungal susceptibility testing.

Experimental Protocol

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

-

Drug Dilution: Perform serial twofold dilutions of PAA in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of PAA that causes a significant inhibition of fungal growth compared to the growth control.

Anti-inflammatory Activity of this compound

Currently, there is a notable lack of specific in vitro studies investigating the anti-inflammatory properties of this compound. The majority of research on the anti-inflammatory effects of pseudolaric acids has focused on Pseudolaric Acid B (PAB). PAB has been shown to inhibit key inflammatory pathways such as NF-κB and MAPK, and reduce the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6 in various cell models. Given the structural similarity between PAA and PAB, it is plausible that PAA may also possess anti-inflammatory activities. However, dedicated in vitro studies are required to confirm this and elucidate the specific mechanisms involved. This represents a significant area for future research to further characterize the therapeutic potential of this compound.

Conclusion

The in vitro evidence strongly supports the potential of this compound as a promising lead compound for the development of novel anticancer and antifungal agents. Its defined mechanism of action as an Hsp90 inhibitor provides a solid foundation for further preclinical and clinical investigation in oncology. While its antifungal properties are evident, further research is needed to fully elucidate its mechanism of action against various fungal pathogens. The exploration of its potential anti-inflammatory effects remains a key area for future studies, which could significantly broaden its therapeutic applications. This technical guide summarizes the current knowledge and provides a framework for researchers to build upon in their efforts to translate the potential of this compound into clinical benefits.

References

In Vivo Efficacy of Pseudolaric Acid B: An In-Depth Technical Guide

Disclaimer: This technical guide focuses on the in vivo efficacy of Pseudolaric Acid B (PAB). Extensive literature searches have revealed a significant lack of in vivo efficacy and mechanism of action studies for Pseudolaric Acid A (PAA). As PAB is a close structural analog and the predominant focus of existing research, this guide provides a comprehensive overview of its in vivo activities to inform researchers, scientists, and drug development professionals in the field.

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi).[1] It has garnered significant scientific interest for its potent and diverse biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties demonstrated in numerous preclinical in vivo models.[1][2] This guide summarizes the key quantitative data on the in vivo efficacy of PAB, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways implicated in its mechanism of action.

Anti-Cancer Efficacy of Pseudolaric Acid B

PAB has demonstrated significant anti-tumor activity in a variety of in vivo cancer models. Its mechanisms of action are multifaceted, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of angiogenesis.[2][3]

Quantitative In Vivo Anti-Cancer Data

The following tables summarize the quantitative outcomes of PAB treatment in various cancer xenograft and transplantable tumor models.

Table 1: Efficacy of Pseudolaric Acid B in Mouse Xenograft and Transplantable Tumor Models

| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Key Efficacy Outcomes | Reference(s) |

| Lewis Lung Carcinoma | C57BL/6 Mice | Lewis Lung | 30 mg/kg/day and 60 mg/kg/day (i.p.) | 10 days | Tumor growth inhibition of 39.1% and 47.0%, respectively. | |

| Hepatocarcinoma | Kunming Mice | H22 | 30 mg/kg/day and 60 mg/kg/day (i.p.) | 10 days | Tumor growth inhibition of 14.4% and 40.1%, respectively. | |

| Human Liver Cancer (taxol-resistant) | Nude Mice | QGY-TR50 | Dose-dependent suppression of tumor growth. | Not Specified | PAB treatment resulted in a dose-dependent suppression of tumor growth. | |

| Gastric Cancer (P-gp-overexpressing) | Nude Mice | SGC7901/ADR | Not Specified | Not Specified | PAB significantly suppressed tumor growth. Combination with Adriamycin showed more potent inhibition. | |

| Head and Neck Cancer | Nude Mice | HN22 | 2.5 mg/kg/day (ethanol extract) | Not Specified | Reduced tumor growth without significant changes in body weight. | |

| Human Colon Adenocarcinoma | Nude Mice | HT-29 | 50 mg/kg and 100 mg/kg (oral) | 17 days | Tumor weight inhibition of 24.2% and 34.7%, respectively. | |

| Pancreatic Cancer | Nude Mice | SW1990 | Not Specified | Not Specified | Combination with gemcitabine markedly restricted tumor growth compared to either agent alone. |

Experimental Protocols for In Vivo Anti-Cancer Studies

Human Tumor Xenograft Model (General Protocol):

-

Cell Culture: Human cancer cell lines (e.g., QGY-TR50, SGC7901/ADR, HN22, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Four- to six-week-old immunodeficient mice (e.g., nude mice) are used.

-

Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in sterile PBS or culture medium is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using caliper measurements. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups. PAB is administered via intraperitoneal (i.p.) or oral gavage at specified doses and schedules. The vehicle control group receives the solvent used to dissolve PAB.

-

Efficacy Evaluation: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group. Body weight is monitored throughout the study as an indicator of toxicity.

Anti-Inflammatory Efficacy of Pseudolaric Acid B

PAB has shown potent anti-inflammatory effects in various in vivo models of inflammation, suggesting its therapeutic potential for inflammatory diseases.

Quantitative In Vivo Anti-Inflammatory Data

Table 2: Efficacy of Pseudolaric Acid B in Mouse Models of Inflammation

| Inflammation Model | Animal Model | Dosage and Administration | Treatment Duration | Key Efficacy Outcomes | Reference(s) |

| Delayed-Type Hypersensitivity (DTH) | Mice | 5, 10, and 20 mg/kg | Not Specified | Dose-dependent reduction in ear swelling and inflammatory infiltrate. | |

| Atopic Dermatitis-like Skin Lesions | NC/Nga Mice | Oral administration | Not Specified | Dose-dependent improvement in severity scores, reduced serum IgE, and pro-inflammatory cytokines. | |

| Fungal Keratitis (Aspergillus fumigatus) | Mice | Not Specified | Not Specified | Reduced clinical scores, fungal load, and macrophage infiltration in the cornea. |

Experimental Protocols for In Vivo Anti-Inflammatory Studies

Delayed-Type Hypersensitivity (DTH) Mouse Model:

-

Sensitization: Mice are sensitized by the topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), on the shaved abdomen.

-

Challenge: Several days after sensitization, a lower concentration of the same hapten is applied to the ear to elicit a hypersensitivity reaction.

-

Treatment: PAB is administered to the mice, typically systemically (e.g., i.p. or oral) or topically, at various doses before or after the challenge.

-

Efficacy Evaluation: The degree of inflammation is quantified by measuring the increase in ear thickness and ear weight at a specific time point (e.g., 24 or 48 hours) after the challenge. Histological analysis of the ear tissue is also performed to assess inflammatory cell infiltration.

Signaling Pathways Modulated by Pseudolaric Acid B In Vivo

The in vivo efficacy of PAB is attributed to its modulation of multiple intracellular signaling pathways that are critical for cell proliferation, survival, and inflammation.

Key Signaling Pathways

-

MAPK Signaling Pathway: PAB has been shown to inhibit the activation of the p38 MAPK cascade, including the downstream targets ATF-2, MK2, and HSP27. This inhibition contributes to its anti-inflammatory effects.

-

PPARγ Signaling Pathway: PAB can increase the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.

-

NF-κB Signaling Pathway: PAB suppresses the activation of the NF-κB pathway by inhibiting the nuclear translocation of p65 and the phosphorylation and degradation of IκBα. This is a key mechanism for its anti-inflammatory and anti-cancer effects.

-

PI3K/AKT/mTOR Signaling Pathway: PAB has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation in many cancers.

-

STAT3 Signaling Pathway: PAB can suppress the nuclear translocation and phosphorylation of STAT3, a transcription factor involved in cancer cell proliferation and survival.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Workflow for a typical in vivo cancer xenograft study.

Caption: PAB inhibits the NF-κB signaling pathway.

Caption: PAB inhibits the PI3K/AKT/mTOR signaling pathway.

Conclusion

The available in vivo data strongly support the potential of Pseudolaric Acid B as a therapeutic agent for cancer and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects. While the in vivo efficacy of this compound remains to be elucidated, the extensive research on PAB provides a solid foundation for the continued investigation of this class of natural products in drug discovery and development. Future studies should aim to directly compare the in vivo activities of PAA and PAB to fully understand their therapeutic potential.

References

- 1. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Pseudolaric Acids: A Focus on Pseudolaric Acid B

Disclaimer: While this guide addresses the topic of Pseudolaric Acid A, the vast majority of published scientific literature on the anti-inflammatory and immunomodulatory properties of pseudolaric acids focuses specifically on Pseudolaric Acid B (PAB) . Due to the limited availability of data on this compound, this document will detail the well-documented mechanisms and effects of PAB. Given the structural similarities between these diterpenoids isolated from the root bark of Pseudolarix kaempferi, the findings for PAB may provide insights into the potential activities of this compound. However, direct experimental validation is necessary.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The search for novel anti-inflammatory agents has led to significant interest in natural products. Pseudolaric acids, particularly Pseudolaric Acid B (PAB), are diterpenoids isolated from the golden larch tree (Pseudolarix kaempferi)[1][2]. Traditionally used in Chinese medicine for skin ailments, PAB has emerged as a potent anti-inflammatory and immunomodulatory agent with therapeutic potential for a range of inflammatory diseases[3][4]. This technical guide provides an in-depth overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Anti-inflammatory Action

PAB exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response. The primary mechanisms involve the inhibition of the NF-κB and p38 MAPK pathways, largely mediated through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Inhibition of the NF-κB Signaling Pathway